molecular formula C8Cl5F3O B056175 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride CAS No. 117338-22-4

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride

Cat. No. B056175
M. Wt: 346.3 g/mol
InChI Key: NXYARVYAXCRAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl Chloride is a synthetic intermediate that can be used in the synthesis of other chemicals . It is an aprotic and hydrolyses readily to potassium tetrachloro-fluoro-benzoate . This compound has been shown to be an effective insecticide against mosquitoes and cockroaches .


Synthesis Analysis

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl Chloride involves several steps. The process starts with 4-trifluoromethyl-benzoyl fluoride and involves chlorination, fluorination, hydrolysis, decarboxylation, and saponification . The new compounds 2,3,5,6-tetrachloro-4-trifluoromethyl-benzoyl chloride and 2,3,5,6-tetrafluoro-4-trifluoromethyl-benzoyl fluoride are produced during this as intermediates .


Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl Chloride is C8Cl5F3O. Its molecular weight is 346.3 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl Chloride are complex. For instance, it is involved in the preparation of 2,3,5,6-tetrafluorobenzoic acid . The process involves several steps, including chlorination, fluorination, hydrolysis, decarboxylation, and saponification .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research on the synthesis of benzoyl chlorides with different substituents, including trifluoromethyl groups, highlights the importance of these compounds as intermediates in organic synthesis. For example, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride involved steps like bromination, carboxylation, and chlorination, underlining the compound's role in creating economically valuable products with high yields (Zhou Xiao-rui, 2006).

Polymer and Material Science

  • In material science, fluorinated aromatic polyamides containing pendant groups derived from benzoyl chloride and fluorophenoxy groups were synthesized. These new polymers are notable for their solubility in various solvents, high glass transition temperatures, and thermal stability. Such materials could be significant for developing high-performance polymers with specific optical and electrical properties (Huali Tang et al., 2018).

properties

IUPAC Name

2,3,5,6-tetrachloro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl5F3O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYARVYAXCRAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554237
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride

CAS RN

117338-22-4
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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